Cas no 20020-02-4 (Naphthalene,1,2,3,4-tetrachloro-)

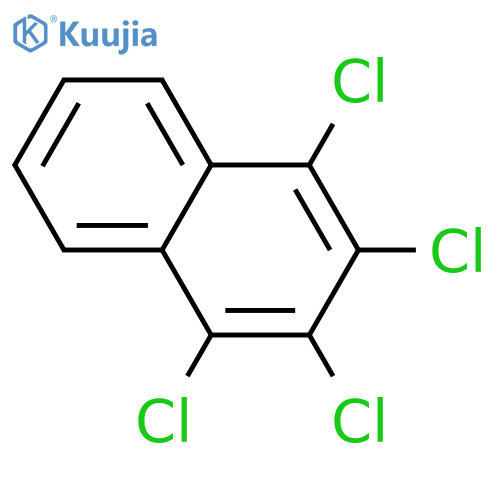

20020-02-4 structure

商品名:Naphthalene,1,2,3,4-tetrachloro-

Naphthalene,1,2,3,4-tetrachloro- 化学的及び物理的性質

名前と識別子

-

- Naphthalene,1,2,3,4-tetrachloro-

- 1,2,3,4-Tetrachloronaphthalene

- 1,2,3,4-Tetrachlornaphthalin

- 1,2,3,4-tetrachloro

- 1,2,3,4-tetrachloro-1,2,3,4-tetrahydro-naphthalene

- 1,2,3,4-tetrachloronaphtalene

- 1,2,3,4-tetrachloro-naphthalene

- 1,2,3,4-TETRACHLORONAPHTHALENE 10 µG

- ML IN ISO-OCTANE

- PCN-27

- Tetrachloronapthalene.

- CCRIS 5937

- InChI=1/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4

- J-012949

- 365DE4737Q

- 1,2,3,4-Tetrachloronaphthalene 10 microg/mL in Isooctane

- UNII-365DE4737Q

- NSC 524443

- NS00098503

- NSC-524443

- Disodiumsuccinatehexahydrate

- AI3-26504

- DTXSID5026095

- NAQWICRLNQSPPW-UHFFFAOYSA-N

- NSC524443

- Napthalene, 1,2,3,4-tetrachloro-

- HSDB 4283

- 1335-88-2

- AKOS015849892

- Q27256527

- 1,2,3,4-Tetrachloronaphthalene 100 microg/mL in Cyclohexane

- C10H4Cl4

- Naphthalene, 1,2,3,4-tetrachloro-

- SCHEMBL526943

- 1,2,3,4-TETRACHLORONAPHTHALENE [HSDB]

- 20020-02-4

- 1,2,3,4-Tetrachloronaphthalene 100 microg/mL in Nonane

- TETRACHLORONAPHTHALENE, 1,2,3,4-

-

- MDL: MFCD00021410

- インチ: InChI=1S/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H

- InChIKey: NAQWICRLNQSPPW-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl

計算された属性

- せいみつぶんしりょう: 263.90700

- どういたいしつりょう: 263.907

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 淡 棕色结晶固体

- 密度みつど: 1.552

- ゆうかいてん: 196°C

- ふってん: 360° F (NTP, 1992)

- フラッシュポイント: -18 °C

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 5.45340

Naphthalene,1,2,3,4-tetrachloro- セキュリティ情報

- 危険物輸送番号:UN 1145 3/PG 2

- 危険カテゴリコード: 11-38-50/53-65-67-20

- セキュリティの説明: 60-61-62

-

危険物標識:

- セキュリティ用語:60-61-62

- リスク用語:R26; R27; R28

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

Naphthalene,1,2,3,4-tetrachloro- 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Naphthalene,1,2,3,4-tetrachloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX17374-10mg |

1,2,3,4-Tetrachloronaphthalene |

20020-02-4 | 10mg |

$125.00 | 2024-04-20 |

Naphthalene,1,2,3,4-tetrachloro- 関連文献

-

Jonathan L. Barber,Urs Berger,Chakra Chaemfa,Sandra Huber,Annika Jahnke,Christian Temme,Kevin C. Jones J. Environ. Monit. 2007 9 530

-

L. J. Kricka,J. M. Vernon J. Chem. Soc. D 1971 942

-

Yalu Liu,Huijie Lu,Wenxiao Pan,Qianqian Li,Guijin Su,Minghui Zheng,Lirong Gao,Guorui Liu,Wenbin Liu RSC Adv. 2017 7 17577

-

M. Sundahl,E. Sikander,B. Ek-Olausson,A. Hjorthage,L. Rosell,M. Tornevall J. Environ. Monit. 1999 1 383

-

5. Reactions of 5,6,7,8-tetrahalogeno-1,4-dihydronaphthalen-1,4-imines with dimethyl acetylenedicarboxylateJohn M. Vernon,Munir Ahmed,Larry J. Kricka J. Chem. Soc. Perkin Trans. 1 1978 837

20020-02-4 (Naphthalene,1,2,3,4-tetrachloro-) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量